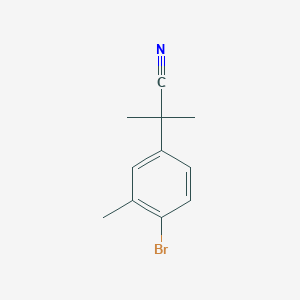
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
描述
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The structure of 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile features a 4-bromo-3-methylphenyl group attached to a 2-methylpropanenitrile moiety. The presence of both the bromo substituent and the nitrile group enhances its reactivity profile. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 210.07 g/mol |
| Functional Groups | Bromine, Nitrile |
| Structural Characteristics | Aromatic ring with nitrile |
Similar Compounds and Their Activities
Research on structurally related compounds suggests potential therapeutic applications:
- Antimicrobial Activity : Compounds with nitrile groups have demonstrated antibacterial properties against various pathogens.
- Anticancer Activity : Some brominated compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could be relevant for drug development.
Case Studies
Although specific case studies on this compound are scarce, related research provides context for its potential applications:
- Inhibition of Enzymes : A study on related brominated compounds indicated that these substances could inhibit enzymes involved in metabolic pathways, suggesting that this compound might exhibit similar interactions .
- Cytotoxicity Studies : Research on analogous nitriles has shown varying degrees of cytotoxicity against cancer cell lines, indicating that further exploration of this compound's effects on cell viability could be beneficial .
Currently, there is no well-defined mechanism of action established for this compound in biological systems. However, based on its structural characteristics and the behavior of similar compounds, it is hypothesized that it may interact with biological targets such as enzymes and receptors. Understanding these interactions will require further experimental studies.
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8-6-9(4-5-10(8)12)11(2,3)7-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKMMFEPRVVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006390-25-5 | |
| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














